molecular formula C10H19NO3 B11900414 Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Cat. No.: B11900414
M. Wt: 201.26 g/mol
InChI Key: CJLSMIJSXQIUDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate typically involves the reaction of 4-hydroxy-1-methylpiperidine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the piperidine attacks the ethyl bromoacetate, resulting in the formation of the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is unique due to its specific combination of the piperidine ring, hydroxyl group, and ester functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)8-10(13)4-6-11(2)7-5-10/h13H,3-8H2,1-2H3

InChI Key

CJLSMIJSXQIUDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C)O

Origin of Product

United States

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